![molecular formula C20H21NO6 B2577931 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704551-09-6](/img/structure/B2577931.png)
4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acetyl group, a piperidin-4-yl group, and a 2H-pyran-2-one group . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound likely involves several rings, given the presence of the benzo[d][1,3]dioxol-5-yl and 2H-pyran-2-one groups . The piperidin-4-yl group also suggests the presence of a six-membered nitrogen-containing ring .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution, and the piperidine ring could participate in reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple oxygen and nitrogen atoms could enhance its solubility in polar solvents .
Scientific Research Applications
Synthesis of Functionalized Compounds
This compound plays a significant role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are valuable intermediates in organic chemistry. The reaction of related precursors with different reagents can afford compounds with potential pharmaceutical activities. For example, it is involved in reactions leading to derivatives that exhibit antimicrobial properties. The synthesis methods often employ catalysts like piperidine to facilitate the formation of the desired products, indicating the versatility of this compound in facilitating diverse chemical reactions (Mekheimer, Mohamed, & Sadek, 1997).
Anticancer Activity
Compounds structurally related to "4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" have been evaluated for their potential anti-tumor properties. Studies have demonstrated that benzopyran derivatives can inhibit the growth of various cancer cell lines, including human breast, CNS, and colon cancer cells. This suggests the compound’s utility in the development of new anticancer agents (Jurd, 1996).
Drug Metabolism Studies
The compound is also relevant in the study of drug metabolism, particularly in the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling. This application is crucial in understanding the pharmacokinetics of new pharmaceutical agents, highlighting its importance in drug development processes (Obach et al., 2018).
Material Science and Crystallography
In material science and crystallography, derivatives of this compound have been synthesized and their crystal structures determined to explore their potential applications in materials and as models for studying molecular interactions. The antimicrobial activity and docking studies of synthesized pyran derivatives further illustrate the compound's utility in developing materials with biological applications (Okasha et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-8-16(11-20(23)26-13)27-15-4-6-21(7-5-15)19(22)10-14-2-3-17-18(9-14)25-12-24-17/h2-3,8-9,11,15H,4-7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFAQDHSSWZNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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